molecular formula C16H16BrF3N4 B6458607 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2549009-35-8

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B6458607
CAS No.: 2549009-35-8
M. Wt: 401.22 g/mol
InChI Key: DQEGCPFRSPMPFH-UHFFFAOYSA-N
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Description

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a piperazine ring substituted with a bromophenyl group and a trifluoromethyl group attached to a pyrimidine ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found that pyrimidine derivatives can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level . It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in certain metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 1-bromo-3-phenylpropane with piperazine under basic conditions.

    Attachment of the Pyrimidine Ring: The intermediate is then reacted with 4-chloro-2-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
  • 2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
  • 2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which can confer distinct pharmacological properties. The presence of the bromophenyl group can influence the compound’s reactivity and binding interactions, while the trifluoromethyl group can enhance its metabolic stability and lipophilicity.

Properties

IUPAC Name

2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEGCPFRSPMPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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